

Spectroscopic Analysis of 3-Amino-6-methylpyridin-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-6-methylpyridin-2-ol

Cat. No.: B112726

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound **3-Amino-6-methylpyridin-2-ol**. Due to the limited availability of published experimental data for this specific molecule, this document will present a representative dataset and detailed experimental protocols based on established methodologies for similar pyridinol derivatives. The information herein is intended to serve as a practical resource for researchers, scientists, and professionals in drug development for the identification and characterization of this and structurally related compounds.

The guide is structured to deliver in-depth information on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes tabulated data, thorough experimental procedures, and visual diagrams to facilitate a clear understanding of the spectroscopic analysis workflow and data interpretation.

Chemical Structure

Caption: Chemical structure of **3-Amino-6-methylpyridin-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the anticipated ^1H and ^{13}C NMR spectral data for **3-Amino-6-methylpyridin-2-ol**, based on chemical shift predictions and data from analogous structures.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	br s	1H	OH
~7.0	d	1H	H-4
~6.0	d	1H	H-5
~4.5	br s	2H	NH ₂
~2.2	s	3H	CH ₃

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~160	C-2 (C-OH)
~145	C-6 (C-CH ₃)
~125	C-4
~115	C-3 (C-NH ₂)
~105	C-5
~20	CH ₃

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Amino-6-methylpyridin-2-ol** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- **Instrumentation:** The NMR spectra are recorded on a 400 MHz spectrometer.
- **^1H NMR Acquisition:** Proton NMR spectra are acquired with a 90° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. Approximately 1024 scans are accumulated for a well-resolved spectrum.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using appropriate software. A Fourier transform is applied, followed by phase and baseline corrections to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching
3100-3000	Medium	Aromatic C-H stretching
2950-2850	Medium	Aliphatic C-H stretching (CH_3)
1650-1600	Strong	C=C stretching (aromatic ring)
1600-1550	Strong	N-H bending
1450-1350	Medium	C-H bending (CH_3)
1250-1150	Strong	C-O stretching

Experimental Protocol for FTIR Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- **Background Spectrum:** A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** The sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded over the range of 4000-400 cm^{-1} . Typically, 32 scans are co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Mass Spectral Data (Electron Ionization - EI)

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
124	100	$[M]^+$ (Molecular Ion)
109	80	$[M - \text{CH}_3]^+$
95	60	$[M - \text{NH}]^+$
81	40	$[M - \text{HNCO}]^+$

Experimental Protocol for Mass Spectrometry

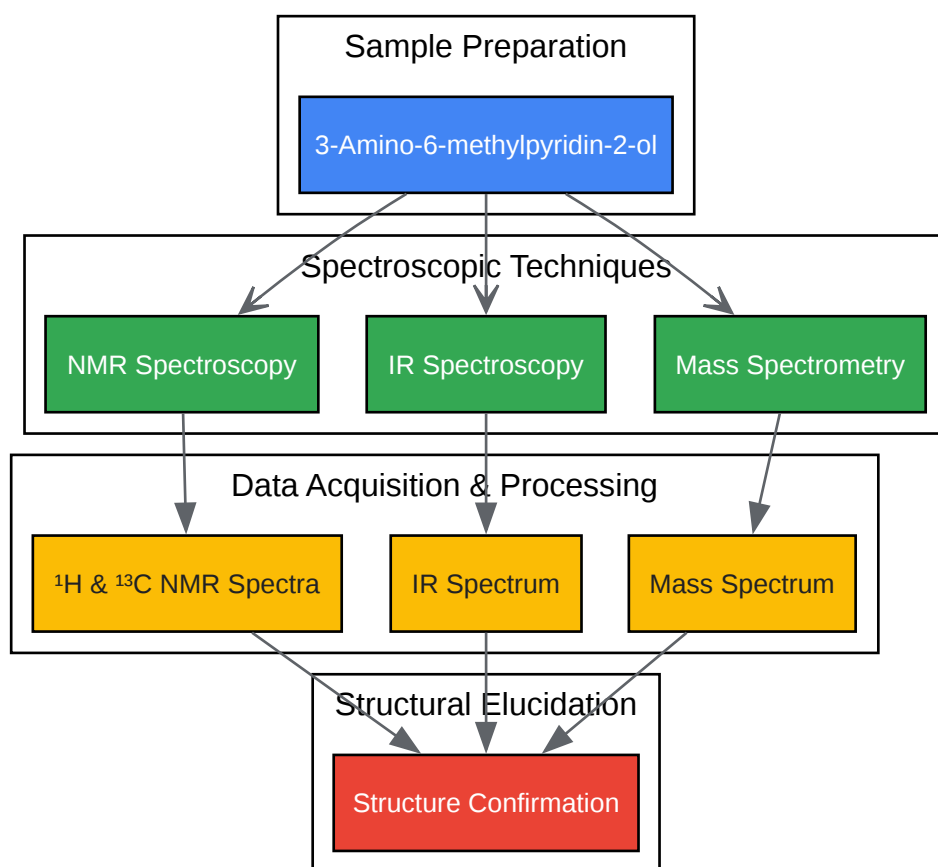
- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

- **Ionization:** Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
- **Detection:** An electron multiplier or similar detector records the abundance of each ion.
- **Data Processing:** The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

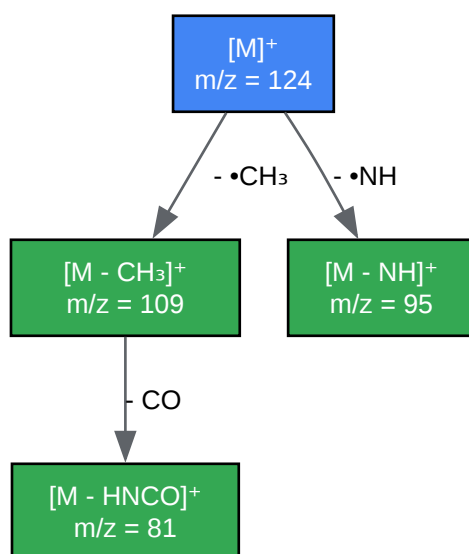


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Caption: General workflow for spectroscopic analysis.

Hypothetical Mass Spectrometry Fragmentation

This diagram illustrates a plausible fragmentation pathway for **3-Amino-6-methylpyridin-2-ol** under electron ionization.



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Caption: Hypothetical MS fragmentation pathway.

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